molecular formula C13H14ClN3S B1429632 6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine CAS No. 330658-02-1

6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Cat. No. B1429632
M. Wt: 279.79 g/mol
InChI Key: WPXCUERKOLZJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine, also known as 6-Chloro-2-MSP, is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to interact with various biochemical and physiological systems, and its potential to be used in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study demonstrates the synthesis of a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which includes compounds with alkyl, allyl, phenyl, benzyl, or 2-phenylethyl groups like 6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine. These compounds are synthesized through cyclocondensation under mild basic conditions, showcasing the versatility and reactivity of this chemical class (dos Santos et al., 2015).

Crystallography and Structural Analysis

  • Research has been conducted on the crystalline forms of 4-amino-2-(methylsulfanyl)pyrimidine derivatives, providing insights into their structural properties. This includes studies on polymorphic forms and hydrogen bond interactions, which are crucial for understanding the chemical and physical behavior of these compounds (Glidewell et al., 2003).

Chemoselective Reactions

  • The compound's utility in chemoselective reactions has been explored, particularly in SNAr reactions with amines. Such studies highlight its potential in selective synthesis processes, where its reactivity can be harnessed for specific chemical transformations (Baiazitov et al., 2013).

Biological Applications

  • Some derivatives of 6-chloro-2-(methylsulfanyl)pyrimidin-4-amine have shown promising biological activity. For instance, certain synthesized compounds have been identified as effective HIV-1 reverse transcriptase inhibitors. This underscores the potential pharmaceutical applications of these compounds in antiviral therapies (Valuev-Elliston et al., 2012).

properties

IUPAC Name

6-chloro-2-methylsulfanyl-N-(2-phenylethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3S/c1-18-13-16-11(14)9-12(17-13)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXCUERKOLZJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.